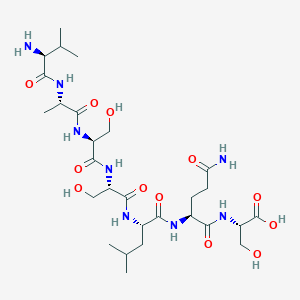
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Each amino acid in the sequence contributes to the compound’s unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation and Coupling: The next amino acid, activated by reagents like HBTU or DIC, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds (if present) into thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neurological diseases and injuries.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to regulate the release of cytokines in the brain, promoting neuroprotection and reducing inflammation . The compound may also interact with glycine receptors and other neurotransmitter systems, contributing to its effects on neuronal function and survival.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine, L-valyl-L-methionyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-isoleucyl-L-glutaminyl-: Another peptide with a similar sequence but different amino acid composition.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A longer peptide with additional amino acids.
Uniqueness
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- is unique due to its specific sequence and the presence of multiple serine residues, which may confer distinct biochemical properties and functions
Propiedades
Número CAS |
765901-58-4 |
|---|---|
Fórmula molecular |
C28H50N8O12 |
Peso molecular |
690.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H50N8O12/c1-12(2)8-16(24(43)32-15(6-7-20(29)40)23(42)36-19(11-39)28(47)48)33-25(44)18(10-38)35-26(45)17(9-37)34-22(41)14(5)31-27(46)21(30)13(3)4/h12-19,21,37-39H,6-11,30H2,1-5H3,(H2,29,40)(H,31,46)(H,32,43)(H,33,44)(H,34,41)(H,35,45)(H,36,42)(H,47,48)/t14-,15-,16-,17-,18-,19-,21-/m0/s1 |
Clave InChI |
LHALLWGXASYTBJ-KVYFAMGZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


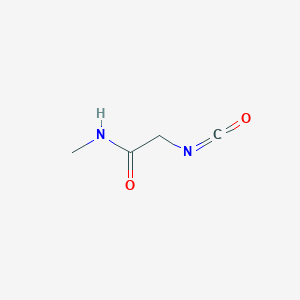
![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
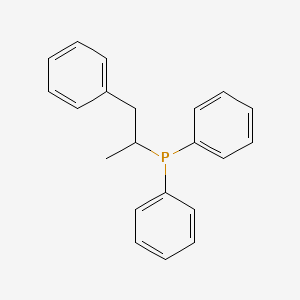
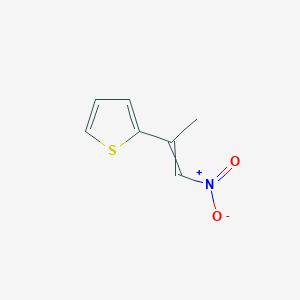
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
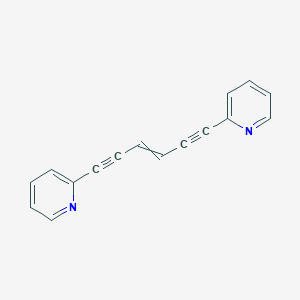
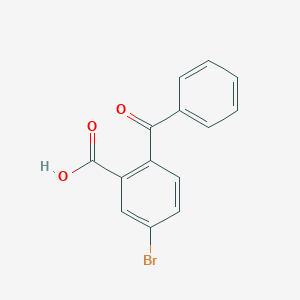
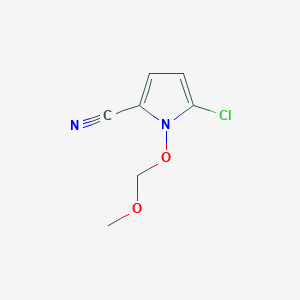
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
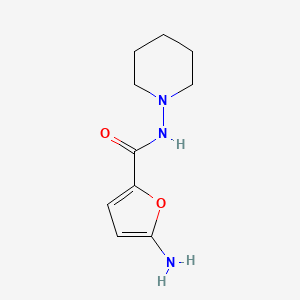
![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
